1-Acetoxiacenafteno

Descripción general

Descripción

Synthesis Analysis

The synthesis of 1-Acetoxyacenaphthene involves multiple methods . One method involves the use of dmap in triethylamine at 0 degrees Celsius, left overnight . Other methods involve the use of acenaphthoquinone as a building block for the synthesis of a variety of heterocyclic compounds .Molecular Structure Analysis

The molecular structure of 1-Acetoxyacenaphthene can be analyzed using various techniques such as industrial/elemental analysis, FTIR, XPS, XRD, and solid 13C NMR . A tool named “What is this?” (WIT) has been developed for the fully automated structure determination of small molecules concurrent with single crystal data collection and processing .Chemical Reactions Analysis

The chemical reactions of 1-Acetoxyacenaphthene can be analyzed systematically . The reactive system is evaluated to understand the reaction chemistry, identify the possibility of thermal exothermal activity, and quantify the reactive chemical hazards .Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Acetoxyacenaphthene can be analyzed using various techniques . These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Aplicaciones Científicas De Investigación

Aplicaciones Antitumorales

Los derivados de 1-acetoxiacenafteno se han sintetizado y evaluado para sus actividades antitumorales . Estos derivados han mostrado resultados prometedores en seis líneas celulares de tumores sólidos humanos, incluyendo cáncer de pulmón de células no pequeñas (H460), adenocarcinoma de colon humano (SW480), células de cáncer de mama humano (MDA-MB-468 y SKRB-3), células de melanoma humano (A375) y cáncer de páncreas humano (BxPC-3) . Entre ellos, el compuesto 3c muestra la mejor actividad antitumoral contra la línea celular SKRB-3, tan alta como el control positivo adriamicina .

Síntesis de Nuevos Derivados

This compound se usa en la síntesis de nuevos derivados de acenafteno que contienen el esqueleto de tiazol . Estos derivados tienen un amplio espectro de aplicaciones farmacéuticas .

Bloques de Construcción Química

This compound se usa como un bloque de construcción química en la investigación de ciencias de la vida . Está disponible comercialmente y se utiliza en varias reacciones químicas para sintetizar otros compuestos .

Producción de Tintes

Acenaftileno, el compuesto principal de this compound, se usa en la producción de ciertos tintes . La estructura química única de acenafteno le permite unirse con otros compuestos para crear tintes con propiedades específicas .

Producción de Pesticidas

Safety and Hazards

Mecanismo De Acción

Target of Action

It is known that acenaphthoquinone, a related compound, is used as a building block for the synthesis of a variety of heterocyclic compounds with medicinal chemistry interest . These compounds often have specific targets in biological systems, but the exact targets for 1-Acetoxyacenaphthene remain to be identified.

Mode of Action

It is known that acenaphthoquinone undergoes a wide range of reactions in the synthesis of heterocyclic compounds . For instance, the carbonyl unit of acenaphthoquinone undergoes nucleophilic attack by an amine to afford an imine intermediate, which then undergoes intramolecular cyclization

Biochemical Pathways

It is known that acenaphthoquinone and its derivatives can be involved in a variety of reactions leading to the synthesis of heterocyclic compounds These compounds can then interact with various biochemical pathways, depending on their specific structures and properties

Pharmacokinetics

It is known that polycyclic aromatic hydrocarbons (pahs), a group of compounds to which 1-acetoxyacenaphthene belongs, can be absorbed into the body through inhalation, ingestion, and skin contact . Once in the body, PAHs can distribute to various tissues, particularly fat tissues . They are typically metabolized and excreted within a few days .

Result of Action

It is known that acenaphthoquinone and its derivatives can be used to synthesize a variety of heterocyclic compounds These compounds can have a wide range of effects on cells, depending on their specific structures and properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-Acetoxyacenaphthene. For instance, PAHs, including 1-Acetoxyacenaphthene, can be found in various environmental sources, including vehicle exhaust, coal, coal tar, and hazardous waste sites . These environmental sources can lead to human exposure to 1-Acetoxyacenaphthene and other PAHs . Furthermore, environmental factors such as temperature, pH, and the presence of other chemicals can influence the stability and reactivity of 1-Acetoxyacenaphthene.

Propiedades

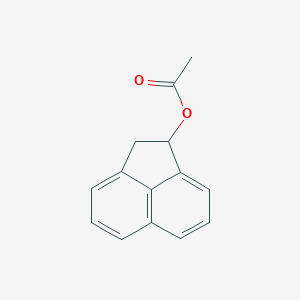

IUPAC Name |

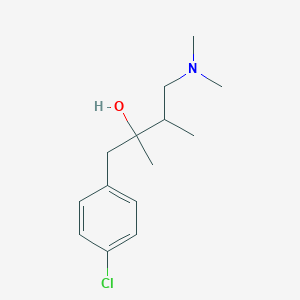

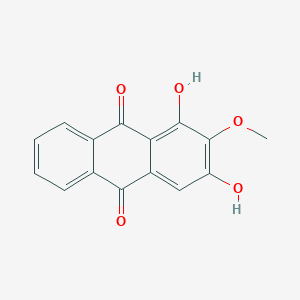

1,2-dihydroacenaphthylen-1-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c1-9(15)16-13-8-11-6-2-4-10-5-3-7-12(13)14(10)11/h2-7,13H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYSIEGCCYVPJLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2=CC=CC3=C2C1=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381758 | |

| Record name | 1-ACETOXYACENAPHTHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14966-36-0 | |

| Record name | 1-ACETOXYACENAPHTHENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.